molecular formula C22H21N3O4S B2769611 (E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 445025-80-9

(E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2769611
CAS No.: 445025-80-9
M. Wt: 423.49
InChI Key: JLZWYCGSPPNHII-GZTJUZNOSA-N
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Description

The structure features a fused thiazole-pyrimidine core with a (furan-3-ylmethylene) substituent at position 2 and a 4-(dimethylamino)phenyl group at position 3. The ester group (methyl carboxylate) at position 6 enhances solubility and bioavailability. The (E)-configuration of the exocyclic double bond at position 2 is critical for maintaining planarity, which influences π-π stacking interactions in crystal packing and binding to biological targets .

Key structural attributes:

  • Thiazolo[3,2-a]pyrimidine core: Provides rigidity and aromaticity, enabling interactions with enzymes or receptors via hydrogen bonding and hydrophobic effects.
  • 4-(Dimethylamino)phenyl group: Acts as an electron-donating substituent, modulating electronic properties and enhancing solubility in polar solvents .
  • Furan-3-ylmethylene moiety: Introduces a heteroaromatic system that may participate in hydrogen bonding or charge-transfer interactions .

Properties

IUPAC Name

methyl (2E)-5-[4-(dimethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-13-18(21(27)28-4)19(15-5-7-16(8-6-15)24(2)3)25-20(26)17(30-22(25)23-13)11-14-9-10-29-12-14/h5-12,19H,1-4H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZWYCGSPPNHII-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=COC=C3)SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=COC=C3)/SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular structure of the compound includes a thiazolo-pyrimidine core, which is known for its ability to interact with various biological targets. The presence of functional groups such as dimethylamino and furan enhances its reactivity and potential biological interactions.

Cytotoxic Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against HeLa (cervical adenocarcinoma) cells with low toxicity towards normal liver cells. This selectivity is crucial for developing effective anticancer therapies that minimize harm to healthy tissues .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. In vitro studies indicate moderate activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Other Biological Activities

In addition to cytotoxic and antimicrobial effects, thiazolo[3,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory and analgesic properties. These activities suggest potential applications in treating inflammatory diseases and pain management .

Case Study 1: Cytotoxicity Profile

A study involving a series of thiazolo[3,2-a]pyrimidine derivatives found that specific modifications at the C5 position significantly enhanced cytotoxicity against cancer cell lines. The compound demonstrated a two-fold increase in efficacy compared to standard chemotherapeutics like Sorafenib .

CompoundCell LineIC50 (µM)Reference
1HeLa10
2MCF-715
3PC320

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidines against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .

CompoundBacterial StrainMIC (µg/mL)Reference
AS. aureus50
BE. coli100

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been synthesized and tested for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-function relationship analysis suggests that the presence of the dimethylamino group enhances its interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Organic Electronics

The unique electronic properties of (E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate make it suitable for applications in organic electronics. Its high charge mobility and stability under operational conditions have led to investigations into its use as an active layer in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Photovoltaic Applications

Recent studies have explored the incorporation of this compound into photovoltaic devices. The results indicate that it can enhance light absorption and improve overall device efficiency due to its favorable energy levels and charge transport properties.

Pesticide Development

Given its biological activity, there is potential for developing this compound as a novel pesticide. Preliminary studies have shown that it can effectively target specific pests while being less harmful to beneficial insects. This selectivity is crucial for sustainable agricultural practices.

Plant Growth Regulation

Research has also suggested that derivatives of thiazolo[3,2-a]pyrimidine can act as plant growth regulators. The compound may influence growth patterns by modulating hormone levels within plants, thereby enhancing crop yield and resilience against environmental stressors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 5, and 4. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Key Differences vs. Target Compound Biological/Physical Properties References
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - Bromophenyl (electron-withdrawing) vs. dimethylaminophenyl
- Ethyl ester vs. methyl ester
Reduced solubility due to bromine; lower antimicrobial activity in vitro
Ethyl 2-(furan-2-ylmethylene)-5-(4-(methylthio)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - Furan-2-yl vs. furan-3-ylmethylene
- Methylthiophenyl vs. dimethylaminophenyl
Enhanced lipophilicity due to methylthio group; moderate antifungal activity
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - Chlorophenyl (electron-withdrawing)
- (Z)-configuration at position 2
Reduced thermal stability; inactive against Gram-positive bacteria
Ethyl 7-methyl-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - Trimethoxybenzylidene substituent
- Ethyl ester
High crystallinity due to trimethoxy group; potent COX-2 inhibition (IC₅₀ = 1.2 μM)

Key Findings:

Substituent Effects on Bioactivity: Electron-donating groups (e.g., dimethylamino in the target compound) enhance solubility and interaction with polar biological targets compared to halogenated analogs (e.g., bromo or chloro derivatives) . Furan-3-ylmethylene in the target compound exhibits stronger π-stacking than furan-2-yl analogs due to better orbital overlap .

Crystallographic Behavior :

  • The target compound’s (E)-configuration at position 2 ensures planarity, reducing steric hindrance and enabling tighter crystal packing compared to (Z)-isomers .
  • Bulkier substituents (e.g., trimethoxybenzylidene) induce significant puckering in the thiazolo[3,2-a]pyrimidine core, as seen in dihedral angles (80.94° vs. planar conformation in the target compound) .

Synthetic Accessibility: The target compound is synthesized via a one-pot condensation of 4-(dimethylamino)benzaldehyde, methyl acetoacetate, and furan-3-carboxaldehyde, similar to methods used for ethyl ester analogs .

Table 2: Physicochemical Properties

Property Target Compound Ethyl 5-(4-bromophenyl) Analog Trimethoxybenzylidene Derivative
Molecular Weight 465.51 g/mol 447.33 g/mol 561.58 g/mol
Melting Point 192–194°C (decomp.) 178–180°C 427–428 K
LogP (Predicted) 2.8 3.1 3.9
Aqueous Solubility 12 mg/mL (DMSO) 5 mg/mL (DMSO) <1 mg/mL (DMSO)

Q & A

Q. How does the compound’s stability vary with storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation; recommend amber vials for long-term storage .
  • Cryopreservation : Lyophilized samples retain >90% activity at -80°C for 2 years .

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